Pyrifenox
Overview
Description
Pyrifenox is an antifungal compound primarily used in controlling powdery mildews of field-grown fruits, mainly wine grapes, mango, and nectarine trees . It is an analytical standard with the empirical formula C14H12Cl2N2O and a molecular weight of 295.16 .
Molecular Structure Analysis
The molecular structure of Pyrifenox is characterized by the formula C14H12Cl2N2O . It exists in the Z- and E- isomeric forms .
Physical And Chemical Properties Analysis
Pyrifenox is a compound with the molecular formula C14H12Cl2N2O and a molecular weight of 295.16 . It exists in the Z- and E- isomeric forms .
Scientific Research Applications
Impact on Pesticide Residues in Tomatoes
A study by Boulaid et al. (2005) focused on the residue levels of pyrifenox in tomatoes. They analyzed the effect of household processes like washing, peeling, and cooking on these residues. The results showed that washing and peeling effectively reduced pyrifenox levels. This research provides insights into how pyrifenox behaves in agricultural produce post-harvest and through domestic processing (Boulaid et al., 2005).
Antifungal Properties Against Cryptococcus Species
Silva et al. (2020) investigated the effects of pyrifenox on two species of Cryptococcus, a significant fungal pathogen. The study revealed that pyrifenox inhibits the growth of Cryptococcus neoformans but is less effective against Cryptococcus gattii. This research suggests a potential therapeutic use of pyrifenox in treating cryptococcal infections (Silva et al., 2020).
Electrochemical Behavior and Analysis
Minchalaa et al. (2011) studied the electrochemical reduction behavior of pyrifenox. This research is significant for understanding the chemical properties of pyrifenox, particularly its reduction process, which is critical for its application in environmental analysis and possibly in agricultural formulations (Minchalaa et al., 2011).
Effect on Pesticide Degradation and Heavy Metal Accumulation
Flores et al. (2008) conducted a study to assess the impact of biofumigation combined with solarization on the degradation of pyrifenox. Their findings suggest that such treatments enhance the dissipation of pyrifenox, which is crucial for environmental safety and reducing pesticide residues in agricultural soils (Flores et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCAYZTYMHQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042359 | |
Record name | Pyrifenox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrifenox | |
CAS RN |
88283-41-4 | |
Record name | Pyrifenox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88283-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrifenox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-, O-methyloxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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